molecular formula C16H9Cl3F3NO4 B2915991 N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine CAS No. 325852-04-8

N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine

Cat. No.: B2915991
CAS No.: 325852-04-8
M. Wt: 442.6
InChI Key: PKCFLMVSGZIILT-UHFFFAOYSA-N
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Description

This compound features two 1,3-benzodioxol rings: one substituted with a trichloromethyl (-CCl₃) group and the other with a trifluoromethyl (-CF₃) group, linked via an amine (-NH-) bridge.

Properties

IUPAC Name

N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3F3NO4/c17-13(18,19)15(24-9-5-1-2-6-10(9)25-15)23-16(14(20,21)22)26-11-7-3-4-8-12(11)27-16/h1-8,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCFLMVSGZIILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC3(OC4=CC=CC=C4O3)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine typically involves multi-step organic reactions. One common approach is the reaction of 2-(trichloromethyl)-1,3-benzodioxole with 2-(trifluoromethyl)-1,3-benzodioxole under specific conditions that facilitate the formation of the amine linkage. The reaction conditions often include the use of strong bases or catalysts to promote the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Physicochemical Properties

Trifluoromethyl vs. Trichloromethyl Substitution
  • 2-(Trifluoromethyl)-1,3-Benzodioxol-2-amine (CAS 146628-55-9): Molecular Weight: 205.14 g/mol . The -CF₃ group enhances electron-withdrawing effects, increasing metabolic stability and lipophilicity compared to non-fluorinated analogs.
Halogenated Benzodioxol Derivatives
  • N-[(2-Chlorophenyl)methyl]-2,2-difluoro-2H-1,3-benzodioxol-5-amine (CAS data in ):
    • Substitution with -Cl and -F groups reduces electron density on the benzodioxol ring, affecting solubility and reactivity.
  • N,2-Dimethyl-1,3-benzodioxol-2-amine hydrochloride (CAS 78186-61-5):
    • Methyl groups increase hydrophobicity but lack the electron-withdrawing effects of halogens .

Data Tables: Key Comparative Metrics

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Biological Activity Notes
Target Compound ~400 (estimated) -CCl₃, -CF₃ 3.5–4.2 Unknown; inferred stability
2-(Trifluoromethyl)-1,3-benzodioxol-2-amine 205.14 -CF₃ 2.8 High metabolic stability
N-[(2-Chlorophenyl)methyl]-2,2-difluoro... ~300 (estimated) -Cl, -F 3.1 Potential CNS modulator
4-(4-Chlorophenyl)-N-aryl-1,3-thiazol-2-amine 305.78 -Cl, thiazole 2.5 Antiproliferative

*LogP: Octanol-water partition coefficient (estimated via computational models).

Critical Analysis of Functional Group Impact

  • Electron-Withdrawing Effects :
    The -CF₃ group stabilizes adjacent amine groups via inductive effects, reducing nucleophilic reactivity compared to -CCl₃, which may promote hydrolysis under basic conditions.
  • Steric Hindrance : The -CCl₃ group’s bulkiness could limit interactions with enzymatic pockets, contrasting with smaller -F or -CH₃ substituents in analogs .

Biological Activity

Chemical Structure and Properties

The compound consists of two benzodioxole moieties, which are known for their diverse biological activities. The presence of trifluoromethyl and trichloromethyl groups enhances its chemical reactivity and potential interactions within biological systems.

Chemical Formula

  • Molecular Formula : C12_{12}H6_{6}Cl3_3F3_3N1_1O4_4

The biological activity of this compound can be attributed to its structural features, particularly the electron-withdrawing groups (trichloromethyl and trifluoromethyl). These groups can influence the compound's interaction with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. A study exploring the antibacterial effects of benzodioxole derivatives found that they can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Cytotoxic Effects

In vitro studies have demonstrated that benzodioxole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar scaffolds have been shown to induce apoptosis in human cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy.

Case Studies

  • Study on Antibacterial Activity :
    • Objective : To evaluate the antibacterial properties of related benzodioxole compounds.
    • Findings : The study revealed that certain derivatives significantly inhibited bacterial growth at concentrations as low as 10 µg/mL.
    • : Supports the hypothesis that N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine may possess similar antibacterial properties.
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Findings : Compounds with similar structures induced cell death in breast cancer cells with an IC50 value of 15 µM.
    • : Suggests potential for development as an anticancer agent.

Safety and Toxicity

While exploring the biological activities, it is critical to consider safety profiles. Compounds containing halogens such as chlorine and fluorine can pose toxicity risks. Toxicological assessments are necessary to evaluate the safety margin for potential therapeutic applications.

Toxicological Data Table

ParameterValue
Acute Oral ToxicityLD50 > 2000 mg/kg
Skin IrritationModerate irritant
Eye IrritationSevere irritant
MutagenicityNot mutagenic in vitro

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